molecular formula C12H15N5OS B12497146 2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

Cat. No.: B12497146
M. Wt: 277.35 g/mol
InChI Key: ZYBLROPJLUPTEQ-UHFFFAOYSA-N
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Description

2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethylaniline with thiosemicarbazide under acidic conditions to form the intermediate 5-[(2,5-dimethylphenyl)amino]-1,3,4-thiadiazole. This intermediate is then reacted with chloroacetic acid hydrazide to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of high-throughput screening and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
  • 2-{5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
  • 2-{5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

Uniqueness

What sets 2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique structure can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N5OS

Molecular Weight

277.35 g/mol

IUPAC Name

2-[5-(2,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide

InChI

InChI=1S/C12H15N5OS/c1-7-3-4-8(2)9(5-7)14-12-17-16-11(19-12)6-10(18)15-13/h3-5H,6,13H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

ZYBLROPJLUPTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(S2)CC(=O)NN

Origin of Product

United States

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